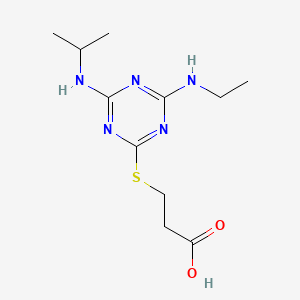

Atrazine-3-mercaptopropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

125454-31-1 |

|---|---|

Molecular Formula |

C11H19N5O2S |

Molecular Weight |

285.37 g/mol |

IUPAC Name |

3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid |

InChI |

InChI=1S/C11H19N5O2S/c1-4-12-9-14-10(13-7(2)3)16-11(15-9)19-6-5-8(17)18/h7H,4-6H2,1-3H3,(H,17,18)(H2,12,13,14,15,16) |

InChI Key |

BQNJSWJSQJAQCA-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC(=NC(=N1)SCCC(=O)O)NC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Atrazine-3-Mercaptopropanoic Acid Hapten: A Technical Guide to Design and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the design principles and synthetic methodologies for the atrazine-3-mercaptopropanoic acid hapten. This hapten is a critical reagent in the development of immunoassays for the detection of the widely used herbicide, atrazine (B1667683). The strategic placement of a spacer arm, 3-mercaptopropanoic acid, by replacing the chlorine atom at the C2 position of the triazine ring, is a key design feature. This approach preserves the characteristic ethylamino and isopropylamino side chains, which are crucial antigenic determinants, thus enabling the production of highly specific antibodies for sensitive and reliable atrazine detection.

Hapten Design Philosophy

The core principle behind the design of the this compound hapten is to create a molecule that, when conjugated to a carrier protein, elicits an immune response generating antibodies that specifically recognize the parent atrazine molecule. The rationale for replacing the 2-chloro group with a 3-mercaptopropanoic acid spacer arm is based on the structural and electronic similarities between sulfur and chlorine.[1] This strategic modification ensures that the primary antigenic epitopes of atrazine, the N-alkylamino side chains, remain unaltered and accessible for antibody recognition. The terminal carboxylic acid group of the spacer arm provides a convenient handle for covalent conjugation to carrier proteins, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), a necessary step to render the small hapten molecule immunogenic.

Synthesis of this compound Hapten

The synthesis of the this compound hapten, also referred to as the mercaptopropanoic acid derivative of atrazine (MPAD), is a straightforward nucleophilic substitution reaction.

Synthesis Workflow

Caption: Synthetic workflow for this compound hapten.

Experimental Protocol

The following protocol is a synthesized methodology based on published procedures.[1][2]

Materials:

-

Atrazine (technical grade)

-

3-Mercaptopropanoic acid

-

Potassium hydroxide (B78521) (KOH)

-

Absolute ethanol

-

Sodium bicarbonate (NaHCO₃)

-

Chloroform

-

Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

To a stirred solution of atrazine (5.01 mmol) in absolute ethanol, add 3-mercaptopropanoic acid (5.4 mmol) and potassium hydroxide (10.8 mmol).[1][2]

-

Reflux the reaction mixture under a nitrogen atmosphere for 5 to 12 hours.[1][2] The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate:acetic acid (50:45:5).[2]

-

Dissolve the resulting residue in 25 mL of 5% sodium bicarbonate solution.[2]

-

Wash the aqueous solution three times with 10 mL of chloroform to remove any unreacted atrazine.[2]

-

Acidify the aqueous phase to a low pH with hydrochloric acid to precipitate the hapten.

-

Collect the white precipitate by filtration.[1]

-

Wash the precipitate with cold distilled water.[1]

-

Dry the solid to obtain the this compound hapten.[1]

Hapten-Protein Conjugation

To elicit an immune response, the synthesized hapten must be conjugated to a larger carrier protein. The active ester method is commonly employed for this purpose.

Conjugation Workflow

Caption: Workflow for hapten-protein conjugation via the active ester method.

Experimental Protocol for Conjugation

The following protocol is based on a published method.[2]

Materials:

-

This compound hapten (MPAD)

-

N-hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dry N,N-Dimethylformamide (DMF)

-

Bovine serum albumin (BSA) or Keyhole limpet hemocyanin (KLH)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Dissolve the hapten (0.2 mmol), NHS (0.2 mmol), and DCC (0.22 mmol) in dry DMF.[2]

-

Stir the mixture for 3.5 hours at room temperature to form the active ester.[2]

-

Centrifuge the reaction mixture at 3000 g to pellet the dicyclohexylurea byproduct.[2]

-

Slowly add the supernatant containing the activated hapten to a solution of the carrier protein (e.g., 30 mg of BSA or casein) under vigorous stirring.[2]

-

Gently stir the mixture at 4°C for 22 hours to allow for complete conjugation.[2]

-

Extensively dialyze the conjugate against PBS (pH 7.4) at 4°C with several buffer changes to remove unconjugated hapten and other small molecules.[2]

-

Lyophilize the dialyzed material to obtain the purified immunogen, which can be stored at -20°C.[2]

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the hapten and its use in immunoassays.

| Parameter | Value | Reference |

| Hapten Synthesis | ||

| Atrazine | 5.01 mmol | [2] |

| 3-Mercaptopropanoic acid | 5.4 mmol | [1][2] |

| Potassium hydroxide (KOH) | 10.8 mmol | [1][2] |

| Reflux Time | 5-12 hours | [1][2] |

| Hapten-Protein Conjugation | ||

| Hapten (MPAD) | 0.2 mmol | [2] |

| N-hydroxysuccinimide (NHS) | 0.2 mmol | [2] |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 0.22 mmol | [2] |

| Activation Time | 3.5 hours | [2] |

| Conjugation Time | 22 hours | [2] |

| Immunoassay Performance | ||

| Hapten Density for High Antibody Titer | ~15 molecules/carrier protein | [3] |

Conclusion

The design and synthesis of the this compound hapten represent a well-established and effective strategy for the development of atrazine-specific immunoassays. The synthetic route is robust and yields a hapten that is readily amenable to conjugation with carrier proteins. The resulting immunogens have been shown to generate antibodies with high affinity and specificity, enabling the development of sensitive analytical methods for monitoring atrazine levels in various matrices. This technical guide provides researchers and scientists with the fundamental knowledge and detailed protocols necessary to produce this critical immunological reagent.

References

A Technical Guide to the Synthesis of Atrazine Derivatives for Immunoassay Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of atrazine (B1667683) derivatives for the development of sensitive and specific immunoassays. Atrazine, a widely used herbicide, is a small molecule (hapten) that requires conjugation to a larger carrier molecule to elicit an immune response for antibody production. This guide details the synthetic strategies for preparing atrazine haptens, their conjugation to carrier proteins, and the characterization of the resulting conjugates. The information is compiled from various scientific publications to provide robust experimental protocols and comparative data.

Introduction to Atrazine Immunoassay

Immunoassays are powerful analytical tools that utilize the specific binding between an antibody and its antigen to detect and quantify substances. For small molecules like atrazine, the development of an immunoassay begins with the synthesis of a suitable hapten, which is a derivative of the target molecule modified to allow for conjugation to a carrier protein. This hapten-protein conjugate is then used to immunize animals to produce antibodies specific to the atrazine molecule. The sensitivity and specificity of the resulting immunoassay are critically dependent on the design and synthesis of the atrazine hapten.

Synthesis of Atrazine Haptens

The key to a successful immunoassay is the design of the hapten to properly expose the unique structural features of the atrazine molecule to the immune system. This is typically achieved by introducing a spacer arm with a terminal functional group (e.g., a carboxyl group) that can be used for conjugation. Two common strategies for the synthesis of atrazine haptens are presented below.

Synthesis of a Carboxylic Acid Derivative via Amino Group Modification

One approach involves modifying one of the amino groups of atrazine with a linker containing a carboxyl group. A recently developed method involves the synthesis of 2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine, a novel hapten designed to maximally expose the characteristic amino group of atrazine.[1][2][3][4]

Experimental Protocol:

-

Synthesis of Intermediate SM1:

-

Dissolve melamine (B1676169) (0.92 g, 5.0 mmol) in acetonitrile (B52724) (50 mL).

-

Cool the solution to 0 °C in an ice-water bath.

-

Add an aqueous solution of ethylamine (B1201723) (0.99 mL, 5.0 mmol) and diisopropylethylamine (DIEA) (2.65 mL, 15.0 mmol).

-

Stir the reaction mixture at 0 °C for 4 hours.

-

Dry the mixture by spin evaporation to obtain the intermediate product SM1.[1][5]

-

-

Synthesis of the Atrazine Hapten (3-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-ylamino)butanoic acid):

-

Dissolve the intermediate SM1 (935 mg, 5 mmol) in 20 mL of ethanol (B145695).

-

Add 3-aminobutyric acid (515 mg, 5 mmol) and DIPEA (1.94 g, 15 mmol).

-

Heat the reaction solution to 85 °C for 3 hours, monitoring the reaction completion by thin-layer chromatography (TLC).

-

Cool the solution to room temperature and spin-dry.

-

Add 20 mL of saturated aqueous sodium bicarbonate solution and stir for 20 minutes.

-

Extract the product twice with 20 mL of dichloromethane.

-

Adjust the pH of the aqueous phase to 4 with 1 M HCl to precipitate the final hapten.[5]

-

Hapten Characterization Data:

| Parameter | Value | Reference |

| Molecular Weight | 259.69 Da | [1][2][3][4] |

| Purity | 97.8% | [1][2][3][4] |

Synthesis of a Mercaptopropionic Acid Derivative

Another established method involves the replacement of the chlorine atom on the triazine ring with a linker arm. This strategy preserves the native alkylamino side chains of atrazine. The synthesis of a 3-mercaptopropanoic acid derivative of atrazine is a common example.[6][7]

Experimental Protocol:

-

Mix atrazine (1.3 g) and ethanol (60 mL) in a 150-mL flask.

-

Slowly add KOH (2.4 g) and 3-mercaptopropionic acid (0.9 mL).

-

Heat the mixture at reflux for 3 hours.

-

Remove the solvent by distillation under reduced pressure.

-

Dissolve the residue in 5% NaHCO3 solution and extract three times with chloroform (B151607) (10 mL).

-

Dehydrate the organic phase with Na2SO4 and concentrate under reduced pressure to yield the mercaptopropionic acid derivative of atrazine (MPAD).[8]

-

The product can be further purified by crystallization from methanol.[9]

Conjugation of Atrazine Haptens to Carrier Proteins

To generate an immune response, the synthesized atrazine hapten must be covalently linked to a larger carrier protein, such as bovine serum albumin (BSA) for immunization or ovalbumin (OVA) for coating plates in an ELISA. The active ester method is widely used for this conjugation.

Experimental Protocol (Active Ester Method):

-

Activation of the Hapten:

-

Dissolve the atrazine hapten with a carboxyl group (e.g., 3.15 mg, 0.012 mmol of the hapten from section 2.1) in 0.5 mL of anhydrous dimethylformamide (DMF).

-

Add N-hydroxysuccinimide (NHS) (2.79 mg, 0.024 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (4.60 mg, 0.024 mmol) or N,N'-dicyclohexylcarbodiimide (DCC).[1][9]

-

Stir the mixture at room temperature for 3.5 to 4 hours, or overnight at 4 °C, to form the NHS-activated ester.[1][5][9]

-

-

Conjugation to Carrier Protein:

-

Dissolve the carrier protein (e.g., 20 mg of BSA or 10 mg of OVA) in a suitable buffer (e.g., 0.01 M PBS, pH 7.4).

-

Slowly add the activated hapten solution dropwise to the protein solution with continuous stirring.

-

Continue stirring the reaction mixture for 4 hours at room temperature or overnight at 4 °C.[5][9]

-

-

Purification of the Conjugate:

Quantitative Data on Hapten-Protein Conjugates:

| Parameter | Value | Reference |

| Immunogen Hapten to Carrier Protein Dosing Ratio | 40:1, 50:1, 60:1 | [1] |

| Resulting Hapten to BSA Ratio | ~14 | [1] |

| Optimal Hapten Density for High Antibody Titer | ~15 molecules per carrier protein | [6] |

| Coating Antigen (hapten-OVA) Ratio | 50:1 | [1] |

Immunoassay Performance

The synthesized atrazine-protein conjugates can then be used to develop an immunoassay, typically an enzyme-linked immunosorbent assay (ELISA). The performance of the assay is evaluated based on its sensitivity (IC50 value) and specificity.

Performance Data for an Immunoassay using the Novel Hapten:

| Parameter | Value | Reference |

| Antibody Isotype | IgG1 | [2][4] |

| IC50 (50% inhibition concentration) | 1.678 µg/L | [1][2][3][4] |

| Working Range (IC20 - IC80) | 0.384 to 11.565 µg/L | [2][3][4] |

| Antibody Heavy Chain Molecular Weight | ~52 kDa | [2][3][4] |

| Antibody Light Chain Molecular Weight | ~15 kDa | [2][3][4] |

Visualizing the Synthesis and Immunoassay Workflow

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Caption: Synthesis of a novel atrazine hapten.

Caption: Active ester method for hapten conjugation.

Caption: Principle of a competitive atrazine ELISA.

References

- 1. Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine [escholarship.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ovid.com [ovid.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: Atrazine-3-mercaptopropanoic Acid

CAS Number: 125454-31-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Atrazine-3-mercaptopropanoic acid, a key hapten used in the development of immunoassays for the detection of the herbicide atrazine (B1667683). This document details its chemical properties, a comprehensive experimental protocol for its synthesis, and its primary application in immunoassay development.

Chemical and Physical Properties

This compound is a derivative of atrazine, modified to include a carboxylic acid functional group, enabling its conjugation to carrier proteins for antibody production.

| Property | Value | Source |

| CAS Number | 125454-31-1 | [1] |

| Molecular Formula | C₁₁H₁₉N₅O₂S | [1] |

| Molecular Weight | 285.37 g/mol | Calculated |

| SMILES | O=C(O)CCSC1=NC(NCC)=NC(NC(C)C)=N1 | [1] |

| Primary Application | Hapten for immunoassay development | [2][3] |

| IC50 Value | 7.5 ng/mL for polyclonal antibody 1 | [1] |

Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound, adapted from the method described by Goodrow et al.[2][3].

Materials and Reagents:

-

Technical grade atrazine

-

3-mercaptopropanoic acid

-

Potassium hydroxide (B78521) (KOH)

-

Nitrogen gas

-

5% Sodium bicarbonate (NaHCO₃) solution

-

6 N Hydrochloric acid (HCl)

-

Thin-layer chromatography (TLC) plate (silica gel GF/UV 254)

-

TLC mobile phase: n-hexane:ethyl acetate:acetic acid (50:45:5)

Experimental Procedure:

-

Reaction Setup: To a stirred solution of 5.01 mmol of technical grade atrazine, add 5.4 mmol of 3-mercaptopropanoic acid and 10.8 mmol of KOH.[2]

-

Reflux: The reaction mixture is refluxed under a nitrogen atmosphere for 5 hours, during which a white solid will form.[2]

-

Reaction Monitoring: The progress of the reaction can be monitored by TLC using a mobile phase of n-hexane:ethyl acetate:acetic acid (50:45:5).[2]

-

Work-up:

-

Precipitation: The aqueous layer is acidified to a pH of 2.0 with 6 N HCl. This will cause the this compound to precipitate out of the solution as a white solid.[2]

-

Purification:

-

Purity Check: The purity of the final product can be determined by High-Performance Liquid Chromatography (HPLC).[2]

Synthesis Workflow Diagram

References

Solubility Profile of Atrazine-3-mercaptopropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of Atrazine-3-mercaptopropanoic acid (CAS Number: 125454-31-1), a hapten and a metabolite of the herbicide atrazine.[1][2][3][4] A comprehensive review of available scientific literature and safety data reveals a notable absence of quantitative solubility data for this specific compound in various solvents. A safety data sheet for this compound explicitly states "no data available" for solubility.[5]

Due to the lack of direct data, this guide provides solubility information for the parent compound, atrazine, to offer a comparative reference for researchers. Additionally, a generalized experimental protocol for determining the solubility of organic compounds is detailed, providing a methodological framework for laboratories to ascertain the solubility of this compound.

This compound: Compound Identity

-

Chemical Name: this compound

-

Molecular Formula: C₁₁H₁₉N₅O₂S[1]

Solubility Data for Atrazine (Parent Compound)

While specific quantitative solubility data for this compound is not available, the solubility of its parent compound, atrazine, has been documented in various solvents. This information can serve as a preliminary reference for solvent selection in experimental studies.

| Solvent | Solubility (g/L) | Temperature (°C) |

| Water | 0.0347 | 26 |

| Dimethyl sulfoxide (B87167) (DMSO) | 183 | 27 |

| Chloroform | 52 | 27 |

| Ethyl acetate | 28 | 27 |

| Acetone | 31 | 25 |

| Dichloromethane | 28 | 25 |

| Methanol | 18 | 27 |

| Ethanol | 15 | 25 |

| Diethyl ether | 12 | 27 |

| Toluene | 4 | 25 |

| n-Octanol | 8.7 | 25 |

| n-Hexane | 0.11 | 25 |

| n-Pentane | 0.36 | 27 |

Note: This data pertains to atrazine, not this compound, and is intended for reference only.[2]

Experimental Protocol for Solubility Determination (General)

For researchers seeking to determine the solubility of this compound, the following generalized protocol based on the shake-flask method is recommended.

Objective: To determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, DMSO, ethanol, methanol, acetonitrile)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker.

-

Agitate the samples at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a chemically inert syringe filter into a clean vial to remove any remaining solid particles.

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

A calibration curve prepared with standards of known concentrations should be used for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor. Report the solubility in units such as mg/mL or mol/L at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the generalized workflow for determining the solubility of a chemical compound.

References

An In-Depth Technical Guide to the NMR Spectral Analysis of Atrazine-3-mercaptopropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra of Atrazine-3-mercaptopropanoic acid, a significant metabolite of the widely used herbicide, Atrazine. Understanding the structural characteristics of this compound through NMR spectroscopy is crucial for toxicological studies, environmental monitoring, and the development of potential drug candidates that may interact with related metabolic pathways. This document outlines the predicted proton (¹H) and carbon-13 (¹³C) NMR spectral data, details a comprehensive experimental protocol for its analysis, and provides visual aids to clarify the molecular structure and analytical workflow.

Predicted ¹H and ¹³C NMR Spectral Data

Note: The following data are predicted values and should be confirmed by experimental analysis.

Predicted ¹H NMR Spectral Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1' | ~ 1.25 | t | ~ 7.3 |

| H-2' | ~ 3.45 | q | ~ 7.3 |

| H-1'' | ~ 1.20 | d | ~ 6.3 |

| H-2'' | ~ 4.15 | sept | ~ 6.3 |

| H-2 | ~ 2.90 | t | ~ 7.0 |

| H-3 | ~ 2.75 | t | ~ 7.0 |

| NH (ethyl) | ~ 5.30 | br s | - |

| NH (isopropyl) | ~ 5.10 | br s | - |

| COOH | ~ 12.0 | br s | - |

Predicted ¹³C NMR Spectral Data

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1' | ~ 15 |

| C-2' | ~ 42 |

| C-1'' | ~ 23 |

| C-2'' | ~ 43 |

| C-2 | ~ 35 |

| C-3 | ~ 30 |

| C=O | ~ 175 |

| C (triazine ring, S-substituted) | ~ 180 |

| C (triazine ring, N-ethyl substituted) | ~ 172 |

| C (triazine ring, N-isopropyl substituted) | ~ 172 |

Experimental Protocols for NMR Analysis

A generalized experimental protocol for the NMR analysis of this compound is detailed below. This protocol is based on standard practices for small organic molecules.[1][2][3]

1. Sample Preparation:

-

Dissolution: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent. Common choices include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD). The choice of solvent will depend on the solubility of the compound and the desired resolution of exchangeable protons (e.g., NH, COOH).

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.

2. NMR Data Acquisition:

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or higher instrument, for optimal signal dispersion and resolution.

-

¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Parameters:

-

Spectral Width: 0-15 ppm

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: 2-4 seconds

-

-

-

¹³C NMR Spectroscopy:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Acquisition Parameters:

-

Spectral Width: 0-200 ppm

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

-

-

2D NMR Spectroscopy (for structural confirmation):

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

-

3. Data Processing and Analysis:

-

Software: Use standard NMR processing software such as MestReNova, TopSpin, or similar programs.

-

Processing Steps:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

-

Assign the signals in both the ¹H and ¹³C NMR spectra with the aid of 2D NMR data.

-

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

General Workflow for NMR Spectral Analysis

Caption: General workflow for NMR spectral analysis of a small molecule.

References

Characterization of Atrazine-3-mercaptopropanoic Acid by Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometric characterization of Atrazine-3-mercaptopropanoic acid. Atrazine (B1667683), a widely used herbicide, and its derivatives are of significant environmental and biological interest. Understanding their structure and behavior through mass spectrometry is crucial for metabolism studies, environmental monitoring, and toxicology assessment. This document outlines hypothetical experimental protocols and expected data for the analysis of this compound, a potential metabolite or conjugate formed through the reaction of atrazine with 3-mercaptopropanoic acid.

Introduction to Atrazine and its Conjugates

Atrazine (2-chloro-4-(ethylamino)-6-(isopropylamino)-1,3,5-triazine) is a selective herbicide used to control broadleaf and grassy weeds.[1][2] Due to its persistence and potential for endocrine disruption, the detection and characterization of atrazine and its metabolites are of high importance.[3] In biological systems, atrazine can form covalent adducts with proteins, specifically with cysteine residues.[4][5] The reaction of atrazine with the sulfhydryl group of 3-mercaptopropanoic acid serves as a model for these biological conjugations.

Proposed Mass Spectrometry Characterization

The characterization of this compound would typically involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to determine its molecular weight, elemental composition, and fragmentation pattern.

Predicted Mass Spectrometric Data

Based on the structures of atrazine and 3-mercaptopropanoic acid, the following mass-to-charge ratios (m/z) are predicted for the protonated molecule and its major fragments in positive ion mode electrospray ionization (ESI+).

| Analyte | Formula | Predicted [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Fragment Description |

| Atrazine | C₈H₁₄ClN₅ | 216.09 | 174.08, 146.06, 132.05, 104.05 | Loss of C₃H₆, Loss of C₃H₆ and C₂H₄, Loss of C₃H₆ and C₂H₅N, Loss of C₃H₆ and C₂H₅N and C₂H₂ |

| 3-Mercaptopropanoic Acid | C₃H₆O₂S | 107.01 | 89.00, 60.98 | Loss of H₂O, Loss of HCOOH |

| This compound | C₁₁H₂₀N₅O₂S | 318.13 | 216.09, 174.08, 107.01 | Loss of mercaptopropanoic acid, Subsequent fragmentation of atrazine moiety, Mercaptopropanoic acid moiety |

Note: The fragmentation of the conjugate is predicted based on the known fragmentation of atrazine and standard fragmentation rules. The actual fragmentation would need to be confirmed experimentally.

Experimental Protocols

A robust LC-MS/MS method is essential for the sensitive and selective detection of this compound. The following is a proposed experimental protocol.

Sample Preparation

For in-vitro studies, this compound can be synthesized by reacting atrazine with 3-mercaptopropanoic acid in a suitable buffer at 37°C.[4] For biological samples, solid-phase extraction (SPE) can be employed to isolate the analyte from complex matrices.[6][7]

Solid-Phase Extraction (SPE) Protocol:

-

Condition a graphitized carbon-black SPE cartridge with acetonitrile (B52724) followed by ultrapure water.[7]

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte with a suitable solvent mixture, such as methanol (B129727) followed by acetonitrile.[7]

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) is recommended.[4]

LC Parameters:

-

Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 3x150mm, 1.9 µm) is suitable for separation.[1]

-

Mobile Phase A: 0.1% formic acid in water.[1]

-

Mobile Phase B: Acetonitrile or Methanol.[1]

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte.

-

Flow Rate: 0.3-0.5 mL/min.[1]

-

Column Temperature: 30-40 °C.[1]

-

Injection Volume: 1-10 µL.[1]

MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.[7]

-

Capillary Voltage: 3500 V.[1]

-

Gas Temperature: 200-350 °C.[1]

-

Gas Flow: 10 L/min.[1]

-

Nebulizer Pressure: 35 psi.[1]

-

MS/MS Analysis: Multiple Reaction Monitoring (MRM) would be used for quantification, with precursor and product ion pairs determined from initial full scan and product ion scan experiments.

Fragmentation Pathway and Experimental Workflow

The following diagrams illustrate the proposed fragmentation pathway of this compound and the general experimental workflow for its characterization.

Caption: Proposed fragmentation pathway for this compound.

Caption: General experimental workflow for LC-MS/MS characterization.

Conclusion

The mass spectrometric characterization of this compound is essential for understanding the fate of atrazine in biological and environmental systems. This guide provides a foundational understanding of the predicted mass spectrometric behavior and a robust experimental workflow for its analysis. The detailed protocols and expected data will aid researchers in designing and executing experiments for the confident identification and quantification of this and similar atrazine conjugates. Further experimental work is required to validate the proposed fragmentation pathways and optimize analytical methods.

References

- 1. lcms.cz [lcms.cz]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Bottom-up proteomics analysis for adduction of the broad-spectrum herbicide atrazine to histone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and characterization of serum albumin covalent adduct formed with atrazine by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. fs.usda.gov [fs.usda.gov]

The Role of Atrazine-3-mercaptopropanoic Acid as a Hapten: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of atrazine-3-mercaptopropanoic acid, a critical hapten used in the development of immunoassays for the detection of the widely used herbicide, atrazine (B1667683). This document outlines the synthesis of the hapten, its conjugation to carrier proteins for antibody production, and its application in sensitive detection methods. Detailed experimental protocols and quantitative performance data are presented to assist researchers in the fields of environmental monitoring, food safety, and immunodiagnostics.

Introduction to Haptens and Atrazine Detection

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine) is a prevalent herbicide that can contaminate ground and surface water, posing potential environmental and health risks.[1][2] Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid, sensitive, and cost-effective method for monitoring atrazine residues.[3]

These assays rely on the highly specific recognition of the target molecule by antibodies. However, small molecules like atrazine are not immunogenic on their own. To elicit an immune response and produce specific antibodies, atrazine must be covalently linked to a larger carrier molecule, typically a protein. This small molecule, when conjugated, is referred to as a hapten. The design and synthesis of the hapten are crucial for the specificity and sensitivity of the resulting immunoassay.

This compound is a derivative of atrazine designed to serve as a hapten.[4][5] The rationale for using a sulfur-containing bridging group is the similarity in electron structure and molecular size between sulfur and the chlorine atom it replaces on the triazine ring, which helps in generating antibodies that recognize the parent atrazine molecule.[5] This guide focuses on the synthesis, conjugation, and application of this specific hapten.

Synthesis and Conjugation of this compound

The generation of an effective immunogen begins with the synthesis of the hapten, followed by its conjugation to a carrier protein.

Hapten Synthesis

The synthesis of this compound involves the nucleophilic substitution of the chlorine atom on the atrazine molecule with the thiol group of 3-mercaptopropanoic acid.[4][5] This reaction introduces a carboxylic acid group via a spacer arm, which is essential for subsequent conjugation to carrier proteins.

Conjugation to Carrier Proteins

To become immunogenic, the hapten must be conjugated to a large carrier protein, such as Bovine Serum Albumin (BSA) for producing immunogens or Ovalbumin (OVA) for creating coating antigens for screening assays.[1][6] The carboxylic acid group of the hapten is typically activated using the active ester method with N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][4] This activated hapten then reacts with the free amino groups (e.g., from lysine (B10760008) residues) on the carrier protein to form a stable amide bond.

The hapten-to-protein molar ratio is a critical parameter that can influence the resulting antibody titer and specificity. A hapten density of around 15 molecules per carrier protein has been shown to yield a high antibody titer with moderate specificity.[7] Characterization of the conjugate can be performed using methods like MALDI-MS and spectrophotometry to confirm successful conjugation and determine the hapten density.[7]

Application in Competitive ELISA

The this compound hapten is instrumental in developing competitive ELISAs for atrazine detection. In this format, free atrazine in a sample competes with a labeled or coated atrazine derivative for a limited number of antibody binding sites.

A common approach is the indirect competitive ELISA, where microtiter plates are coated with a hapten-protein conjugate (e.g., Atrazine-OVA). The sample (potentially containing free atrazine) is incubated in the well along with a specific primary antibody. The more atrazine present in the sample, the less antibody will be available to bind to the coated antigen. A secondary enzyme-labeled antibody is then used for detection, and the resulting signal is inversely proportional to the atrazine concentration in the sample.

Quantitative Performance Data

The sensitivity and specificity of an immunoassay are critical performance metrics. The 50% inhibition concentration (IC50) represents the concentration of analyte that causes a 50% reduction in the maximum signal and is a key measure of assay sensitivity.

| Hapten/Assay Format | Antibody Type | IC50 (ng/mL) | Limit of Detection (LOD) (ng/mL) | Key Cross-Reactants (%) | Reference |

| This compound | Polyclonal | 7.5 | N/A | N/A | [8],[9] |

| MPA-atrazine hapten covalently linked to UGA-treated plate | N/A | 5.54 | 0.16 | N/A | [10] |

| Direct hapten coating on APTES-functionalized plate | Polyclonal | 0.8 | 0.02 | N/A | [11] |

| Commercial Atrazine ELISA Kit | N/A | ~0.5 | 0.04 | Propazine (81%), Simazine (6.9%), Ametryn (3.9%) | [12] |

| Commercial Atrazine ELISA Kit | N/A | ~0.7 | 0.04 | Propazine (96%), Simazine (14.3%), Deethylatrazine (3.08%) | [2] |

N/A: Not Available in the cited source.

Experimental Protocols

Synthesis of this compound Hapten

This protocol is synthesized from methodologies described in the literature.[5][13]

-

Reaction Setup : Dissolve atrazine in absolute ethanol. In a separate container, dissolve 3-mercaptopropanoic acid and potassium hydroxide (B78521) (KOH) in absolute ethanol.

-

Reaction : Add the atrazine solution to the 3-mercaptopropanoic acid/KOH solution.

-

Reflux : Reflux the reaction mixture under a nitrogen atmosphere for approximately 5-12 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[13]

-

Isolation : Once the reaction is complete, filter the mixture to remove any solid byproducts.

-

Purification : Acidify the aqueous layer of the filtrate to a pH of 2.0 with HCl to precipitate the this compound.

-

Final Product : Collect the white solid precipitate by filtration, wash with distilled water, and dry to yield the final hapten product. Purity can be confirmed by HPLC.[13]

Hapten-Protein Conjugation (Active Ester Method)

This protocol is based on established methods.[1][13]

-

Hapten Activation : Dissolve the this compound hapten, N-hydroxysuccinimide (NHS), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) in anhydrous N,N-dimethylformamide (DMF). The typical molar ratio is 1:1.2:1.2 (Hapten:EDC:NHS) or similar.[1]

-

Reaction : Stir the mixture at room temperature for several hours or overnight at 4°C to form the NHS-activated ester.[1]

-

Protein Preparation : Dissolve the carrier protein (e.g., BSA or OVA) in a suitable buffer (e.g., 0.01 M PBS, pH 7.4).[1]

-

Conjugation : Slowly add the activated hapten solution dropwise to the stirring protein solution.

-

Incubation : Continue stirring the reaction mixture for 4 hours at room temperature or overnight at 4°C.

-

Purification : Remove unconjugated hapten and reaction byproducts by extensive dialysis against PBS buffer at 4°C.

-

Storage : Lyophilize the purified conjugate and store at -20°C.

Indirect Competitive ELISA Protocol

The following is a generalized protocol for atrazine detection.[2][12]

-

Coating : Dilute the hapten-protein coating antigen (e.g., Atrazine-OVA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add 100 µL to each well of a microtiter plate. Incubate overnight at 4°C.

-

Washing : Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20, PBST).

-

Blocking : Add 200 µL of a blocking buffer (e.g., 1% BSA in PBST) to each well and incubate for 1-2 hours at 37°C to prevent non-specific binding.

-

Washing : Repeat the washing step.

-

Competitive Reaction : Add 50 µL of atrazine standards or unknown samples to each well, followed immediately by 50 µL of the primary anti-atrazine antibody solution. Incubate for 30-60 minutes at 37°C.

-

Washing : Repeat the washing step.

-

Secondary Antibody Incubation : Add 100 µL of an enzyme-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP) to each well and incubate for 30-60 minutes at 37°C.

-

Washing : Repeat the washing step.

-

Substrate Addition : Add 100 µL of the enzyme substrate (e.g., TMB for HRP) to each well and incubate in the dark at room temperature for 15-30 minutes.

-

Stopping Reaction : Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).

-

Measurement : Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

-

Data Analysis : Construct a standard curve by plotting the absorbance against the logarithm of the atrazine concentration. Determine the concentration of unknown samples by interpolating from this curve.

Conclusion

This compound serves as a highly effective hapten for the development of sensitive and specific immunoassays for atrazine. The strategic design, which replaces the chlorine atom with a mercaptopropanoic acid linker, facilitates the generation of antibodies that recognize the parent compound. By following detailed synthesis and conjugation protocols, researchers can produce high-quality immunochemical reagents. The resulting immunoassays provide a valuable tool for the routine monitoring of this herbicide in environmental and food samples, contributing to public health and safety.

References

- 1. Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]

- 3. Development of ELISA technique for the analysis of atrazine residues in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. datapdf.com [datapdf.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound - Immunomart [immunomart.com]

- 10. A highly sensitive immunoassay for atrazine based on covalently linking the small molecule hapten to a urea-glutaraldehyde network on a polystyrene surface [pubmed.ncbi.nlm.nih.gov]

- 11. Direct hapten coated immunoassay format for the detection of atrazine and 2,4-dichlorophenoxyacetic acid herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nemi.gov [nemi.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Conjugation of Atrazine-3-mercaptopropanoic acid to Bovine Serum Albumin (BSA)

Audience: Researchers, scientists, and drug development professionals.

Introduction Atrazine (B1667683), a small-molecule herbicide, is a hapten, meaning it is antigenic but not immunogenic on its own.[1] To elicit an immune response for the development of antibodies and immunoassays, it must be covalently coupled to a larger carrier molecule, typically a protein like Bovine Serum Albumin (BSA).[1][2] This process creates a hapten-carrier conjugate that can be used as an immunogen. The following protocol details the conjugation of a synthesized atrazine derivative, atrazine-3-mercaptopropanoic acid, to BSA using the widely adopted carbodiimide (B86325) chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Principle of Conjugation The conjugation is a two-step process that forms a stable amide bond between the carboxyl group of the atrazine hapten and the primary amine groups of lysine (B10760008) residues on the BSA molecule.[3]

-

Activation: The carboxyl group (-COOH) on this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[4]

-

Stabilization and Coupling: N-hydroxysuccinimide (NHS) is added to react with the O-acylisourea intermediate, creating a more stable, semi-stable amine-reactive NHS ester.[4][5][6] This activated hapten is then added to the BSA solution, where the NHS ester readily reacts with the primary amino groups (-NH₂) on the protein surface to form a covalent amide linkage, releasing NHS. The two-step method is preferred as it increases coupling efficiency and minimizes protein self-polymerization.[3][4]

Experimental Protocols

This protocol provides a general method for conjugating this compound to BSA. Optimization may be required for specific applications.

Materials and Reagents

-

This compound (Hapten)

-

Bovine Serum Albumin (BSA)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)[3]

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)[3]

-

Dimethylformamide (DMF), anhydrous[7]

-

Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[3][6]

-

Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4[7]

-

Quenching Solution (Optional): Hydroxylamine or Tris buffer, 1M[4][8]

-

Dialysis tubing (10-14 kDa MWCO)

-

Magnetic stirrer and stir bars

-

Standard laboratory glassware and consumables

-

UV-Vis Spectrophotometer

-

Lyophilizer

Procedure

1. Activation of this compound (Hapten) This step creates the amine-reactive NHS ester of the hapten.

-

Dissolve the atrazine hapten, EDC, and NHS in anhydrous DMF. For specific amounts and molar ratios, refer to the Data Presentation table below. A common approach involves dissolving the hapten (e.g., 0.2 mmol), NHS (0.2 mmol), and a slight excess of a carbodiimide like DCC or EDC (0.22 mmol) in dry DMF.[7] Another protocol uses 0.012 mmol of hapten, 0.024 mmol of NHS, and 0.024 mmol of EDC in 0.5 mL of DMF.[1]

-

Allow the reaction to proceed with gentle stirring. The reaction can be run for several hours (e.g., 3.5-4 hours) at room temperature or overnight (e.g., 10 hours) at 4°C.[1][7][9]

-

The resulting solution contains the activated atrazine-NHS ester and can be used directly in the next step.[1]

2. Conjugation to BSA This step couples the activated hapten to the carrier protein.

-

Prepare a BSA solution by dissolving BSA (e.g., 20-30 mg) in Coupling Buffer (PBS, pH 7.4) to a concentration of approximately 10 mg/mL.[1][7]

-

While gently stirring the BSA solution at 4°C, add the activated hapten solution dropwise.[1]

-

Continue stirring the reaction mixture gently at 4°C for 22 hours or overnight to allow the conjugation to complete.[7]

3. Purification of the Atrazine-BSA Conjugate This step removes unreacted hapten and reaction byproducts.

-

Transfer the reaction mixture to a dialysis tube (10-14 kDa MWCO).

-

Dialyze the conjugate extensively against PBS (pH 7.4) at 4°C. Change the dialysis buffer at least four times over 48 hours to ensure complete removal of unconjugated hapten and reagents.[7]

4. Characterization and Storage This step confirms the conjugation and prepares the product for storage.

-

Characterization: The molar ratio of hapten to protein can be determined using UV spectrophotometry or MALDI-TOF mass spectrometry.[1][7] For UV spectrophotometry, the ratio of absorbances at 260/280 nm for the conjugate is compared to that of the free hapten and BSA.[7] MALDI-TOF provides a more direct measurement of the mass increase of BSA upon conjugation.[1]

-

Lyophilization: Freeze-dry the purified conjugate solution to obtain a stable powder.

-

Storage: Store the lyophilized Atrazine-BSA conjugate at -20°C for long-term stability.[7]

References

- 1. mdpi.com [mdpi.com]

- 2. Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Coupling Atrazine-3-Mercaptopropanoic Acid to a Carrier Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent coupling of the hapten, Atrazine-3-mercaptopropanoic acid, to a carrier protein. This process is essential for rendering the small atrazine (B1667683) molecule immunogenic, a critical step in the development of immunoassays for atrazine detection and in the production of specific antibodies for various research and diagnostic applications. The protocol utilizes the widely employed carbodiimide (B86325) crosslinker chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to facilitate the formation of a stable amide bond between the carboxyl group of the atrazine derivative and primary amines on the carrier protein.

Principle of the Method

The coupling reaction is a two-step process that ensures efficient and stable conjugation.[1][2][3] First, the carboxyl group on this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[1][3] To enhance stability and coupling efficiency, NHS is added to react with the intermediate, forming a more stable amine-reactive NHS ester.[1][3] This activated hapten is then reacted with the carrier protein, where it readily forms a covalent amide bond with the primary amine groups of lysine (B10760008) residues on the protein surface. The use of a carrier protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) is standard due to their high immunogenicity and abundance of reactive sites.[4]

Materials and Reagents

| Reagent | Supplier | Catalog No. |

| This compound | Custom Synthesis/Commercially Available | - |

| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Thermo Fisher | 22980 |

| N-hydroxysuccinimide (NHS) | Thermo Fisher | 24500 |

| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | D4551 |

| 2-Mercaptoethanol | Sigma-Aldrich | M3148 |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |

| Dialysis Tubing (10 kDa MWCO) | Thermo Fisher | 68100 |

| Spin Desalting Columns | Thermo Fisher | 89891 |

Experimental Protocol

Part 1: Activation of this compound

This part of the protocol focuses on the activation of the carboxyl group of the hapten using EDC and NHS.

-

Dissolve this compound: In a microcentrifuge tube, dissolve 3.15 mg (0.012 mmol) of this compound in 0.5 mL of N,N-Dimethylformamide (DMF).[5][6]

-

Add Activating Reagents: To the hapten solution, add 2.79 mg (0.024 mmol) of NHS and 4.60 mg (0.024 mmol) of EDC.[5][6] This corresponds to a 2-fold molar excess of EDC and NHS over the hapten.

-

Incubation: Vortex the mixture gently and incubate with stirring overnight (approximately 10-12 hours) at 4°C.[5][6] This allows for the efficient formation of the amine-reactive NHS ester of the atrazine derivative.

Part 2: Conjugation to Carrier Protein (BSA)

This section details the reaction of the activated hapten with the carrier protein.

-

Prepare Carrier Protein Solution: Dissolve 20 mg of Bovine Serum Albumin (BSA) in 2 mL of 0.01 M Phosphate-Buffered Saline (PBS) at pH 7.4 to achieve a final concentration of 10 mg/mL.[5][6]

-

Conjugation Reaction: Slowly add the activated atrazine hapten solution dropwise to the BSA solution while gently stirring.

-

Incubation: Continue to stir the reaction mixture at room temperature for 4 hours.[5][6]

Part 3: Purification of the Atrazine-BSA Conjugate

Purification is crucial to remove unreacted hapten and byproducts of the crosslinking reaction.

-

Dialysis: Transfer the reaction mixture to a dialysis tube (10 kDa MWCO). Dialyze against 4 L of 0.01 M PBS (pH 7.4) at 4°C.[5][6]

-

Buffer Changes: Change the dialysis buffer at least six times over a period of 48 hours to ensure complete removal of small molecules.[5][6]

-

Storage: After dialysis, the purified Atrazine-BSA conjugate can be dispensed into aliquots and stored at -20°C for long-term use.[5][6]

Alternatively, for smaller volumes, spin desalting columns can be used for rapid purification following the manufacturer's instructions.[4]

Characterization of the Conjugate

Confirmation of successful conjugation and determination of the hapten-to-protein molar ratio is a critical quality control step.

-

Matrix-Assisted Laser Desorption/Ionization - Time of Flight (MALDI-TOF) Mass Spectrometry: This technique can be used to determine the molecular weight of the conjugate. The increase in molecular weight of the BSA after conjugation corresponds to the number of atrazine haptens attached.[7]

-

UV-Vis Spectrophotometry: While less precise, an estimation of the conjugation ratio can be made by measuring the absorbance of the conjugate at 280 nm (for protein) and a wavelength specific to the atrazine hapten.

Quantitative Data Summary

The following table provides an example of expected results from the characterization of the Atrazine-BSA conjugate.

| Parameter | Value | Method | Reference |

| Molecular Weight of BSA (unconjugated) | ~66,430 Da | MALDI-TOF MS | [8] |

| Molecular Weight of Atrazine Hapten Derivative | ~259.69 Da | Mass Spectrometry | [5] |

| Example Conjugation Result | |||

| Molecular Weight of Atrazine-BSA Conjugate | ~70,000 Da | MALDI-TOF MS | |

| Calculated Molar Ratio (Hapten:Protein) | ~14:1 | Calculation |

Note: The actual molar ratio can vary depending on reaction conditions and batch-to-batch variability. A typical molar ratio for immunogen preparation is in the range of 10:1 to 60:1.[5]

Experimental Workflow Diagram

Caption: Workflow for coupling this compound to BSA.

Signaling Pathway Diagram (Chemical Reaction)

Caption: Chemical pathway for EDC/NHS mediated atrazine-protein conjugation.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. raybiotech.com [raybiotech.com]

- 5. mdpi.com [mdpi.com]

- 6. Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Atrazine-3-mercaptopropanoic acid-protein Conjugate for Antibody Production

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of an atrazine-3-mercaptopropanoic acid-protein conjugate and its subsequent use in the production of specific antibodies for immunoassay development.

Introduction

Atrazine (B1667683), a widely used herbicide, is a small molecule (hapten) and therefore not immunogenic on its own. To elicit an immune response and generate antibodies against atrazine, it must be covalently coupled to a larger carrier protein. This process creates a hapten-carrier conjugate that can be used to immunize animals and produce antibodies specific for the atrazine molecule. These antibodies are crucial for the development of sensitive and specific immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), for the detection of atrazine in environmental and biological samples.

This guide details the synthesis of an atrazine derivative, this compound (MPAD), its conjugation to a carrier protein such as Bovine Serum Albumin (BSA), and the subsequent protocols for polyclonal antibody production and ELISA development.

Data Presentation

Table 1: Hapten-Protein Conjugation Ratios

| Carrier Protein | Molar Ratio (Hapten:Protein) | Resulting Hapten Density (Haptens/Protein Molecule) | Reference |

| BSA | 60:1 | 19 | [1] |

| OVA | 50:1 | Not Specified | [1] |

| BSA | Not Specified | 29 | [2] |

| BSA | Not Specified | 32 | [3] |

| BSA | Not Specified | 35 | [4] |

Table 2: Characteristics of Anti-Atrazine Antibodies

| Antibody Type | Host Animal | Immunogen | Titer | IC50 (ELISA) | Limit of Detection (LOD) |

| Polyclonal | Rabbit | Atrazine-BSA | 1:35,000 - 1:70,000 | 90 ng/L | ~1 ng/L |

| Monoclonal | Mouse | Atrazine-BSA | Not Specified | 1.678 µg/L | 0.384 µg/L |

| Polyclonal | Rabbit | Atrazine-BSA | 1:8000 | Not Specified | Not Specified |

| Polyclonal | Rabbit | Atrazine-BSA | Not Specified | 20 ng/L | ~1 ng/L |

Table 3: Cross-Reactivity of a Monoclonal Anti-Atrazine Antibody

| Compound | Cross-Reactivity (%) |

| Atrazine | 100 |

| Ametryn | 64.24 |

| Terbutylazine | 38.20 |

| Prometryn | 15.18 |

| Terbutryn | 13.99 |

| Simazine | 12.22 |

| Simetryne | 10.39 |

| Secbumeton | 8.20 |

| Terbumeton | 3.83 |

| Prometon | 2.34 |

| Desmetryn | 1.96 |

| Metribuzin | <0.1 |

Experimental Protocols

Protocol 1: Synthesis of this compound (MPAD) Hapten

This protocol describes the synthesis of an atrazine derivative with a carboxyl group, which is necessary for conjugation to the carrier protein.[5]

Materials:

-

Atrazine (technical grade)

-

3-Mercaptopropanoic acid

-

Potassium hydroxide (B78521) (KOH)

-

Sodium bicarbonate (NaHCO3), 5% solution

-

Hydrochloric acid (HCl), 6 N

-

Nitrogen gas

-

Thin-Layer Chromatography (TLC) supplies (e.g., silica (B1680970) plates, developing chamber)

-

TLC mobile phase: n-hexane:ethyl acetate:acetic acid (50:45:5)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 5.01 mmol of technical grade atrazine in a suitable solvent.

-

To the stirred solution, add 5.4 mmol of 3-mercaptopropanoic acid and 10.8 mmol of KOH.[5]

-

Reflux the mixture under a nitrogen atmosphere for 5 hours, or until a white solid remains.[5]

-

Monitor the reaction progress by TLC using the specified mobile phase.[5]

-

After the reaction is complete, cool the flask and dissolve the residue in 25 mL of 5% NaHCO3 solution.[5]

-

Wash the aqueous solution three times with 10 mL of chloroform to remove unreacted atrazine. Discard the organic layers.[5]

-

Acidify the aqueous layer to pH 2.0 with 6 N HCl. This will cause the MPAD to precipitate as a white solid.[5]

-

Collect the white precipitate by filtration and wash it with distilled water.

-

Dry the collected solid.

-

For further purification, dissolve the precipitate in methanol and then evaporate the solvent at 37°C to form MPAD crystals.[5]

-

Confirm the purity of the final product by HPLC.

Protocol 2: Conjugation of MPAD to Bovine Serum Albumin (BSA) using EDC/NHS Chemistry

This protocol details the coupling of the synthesized hapten (MPAD) to the carrier protein BSA using the active ester method with EDC and NHS.[5]

Materials:

-

This compound (MPAD)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Bovine Serum Albumin (BSA)

-

Dimethylformamide (DMF), dry

-

Phosphate Buffered Saline (PBS), 50 mM, pH 7.4

-

Dialysis tubing (e.g., 10-14 kDa MWCO)

-

Lyophilizer

-

Magnetic stirrer and stir bars

-

Centrifuge

Procedure:

-

In a small glass vial, dissolve 0.2 mmol of MPAD, 0.2 mmol of NHS, and 0.22 mmol of DCC (or an appropriate amount of EDC) in dry DMF.[5]

-

Stir the mixture at room temperature for 3.5 hours to activate the carboxyl group of the hapten.[5]

-

Centrifuge the reaction mixture at 3000 x g to pellet the dicyclohexylurea byproduct (if DCC was used).[5]

-

In a separate beaker, dissolve 30 mg of BSA in PBS.

-

Slowly add the supernatant containing the activated hapten to the BSA solution under vigorous stirring.[5]

-

Continue to stir the mixture gently at 4°C for 22 hours.[5]

-

Transfer the conjugation mixture to a dialysis tube and dialyze against 50 mM PBS (pH 7.4) at 4°C. Perform at least four buffer changes over 48 hours to remove unconjugated hapten and other small molecules.[5]

-

After dialysis, lyophilize the conjugate to obtain a powder.

-

Store the lyophilized atrazine-BSA conjugate at -20°C.

-

The molar ratio of hapten to protein in the conjugate can be determined spectrophotometrically by measuring the absorbance at 260 nm and 280 nm.

Protocol 3: Polyclonal Antibody Production in Rabbits

This protocol outlines a general procedure for immunizing rabbits to generate polyclonal antibodies against the atrazine-BSA conjugate.

Materials:

-

Atrazine-BSA conjugate (immunogen)

-

Freund's Complete Adjuvant (FCA)

-

Freund's Incomplete Adjuvant (FIA)

-

Sterile Phosphate Buffered Saline (PBS)

-

Syringes and needles

-

New Zealand white rabbits (2-3 kg)

-

Animal handling and restraint equipment

-

Blood collection supplies

Procedure:

-

Pre-immune Bleed: Before the first immunization, collect a small blood sample from the rabbit's ear artery to serve as a negative control (pre-immune serum).

-

Primary Immunization:

-

Booster Immunizations:

-

Four weeks after the primary immunization, prepare a similar emulsion using Freund's Incomplete Adjuvant (FIA) instead of FCA.

-

Administer the booster injection subcutaneously.

-

Repeat the booster injections every four weeks.

-

-

Titer Monitoring:

-

Ten to fourteen days after each booster injection, collect a small blood sample and prepare serum.

-

Determine the antibody titer using an indirect ELISA (see Protocol 4).

-

-

Antibody Harvesting:

-

Once a high antibody titer is achieved (e.g., >1:10,000), larger volumes of blood can be collected.

-

Allow the blood to clot at room temperature and then centrifuge to separate the serum.

-

The serum containing the polyclonal antibodies can be stored at -20°C or -80°C. For long-term storage, add sodium azide (B81097) to a final concentration of 0.02%.

-

Protocol 4: Indirect Competitive ELISA (ic-ELISA) for Atrazine Detection

This protocol describes a competitive ELISA for the detection of atrazine in samples.

Materials:

-

Atrazine-Casein or Atrazine-OVA conjugate (coating antigen)

-

Anti-atrazine polyclonal antibody (from Protocol 3)

-

Goat anti-rabbit IgG conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)

-

Atrazine standards of known concentrations

-

Coating buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6)

-

Washing buffer (e.g., PBS with 0.05% Tween 20 - PBST)

-

Blocking buffer (e.g., PBST with 5% non-fat dry milk)

-

Substrate solution (e.g., TMB for HRP)

-

Stop solution (e.g., 2 M H2SO4)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Coating:

-

Washing: Wash the plate three times with washing buffer.

-

Blocking:

-

Add 200 µL of blocking buffer to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Washing: Wash the plate three times with washing buffer.

-

Competitive Reaction:

-

In separate tubes, pre-incubate 100 µL of atrazine standards or samples with 100 µL of the diluted anti-atrazine antibody (e.g., 1:8000 dilution in blocking buffer) for 30 minutes at room temperature.[5]

-

Add 100 µL of the pre-incubated mixture to each well of the coated and blocked plate.

-

Incubate for 2 hours at room temperature.[5]

-

-

Washing: Wash the plate three times with washing buffer.

-

Secondary Antibody:

-

Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

-

Incubate for 1 hour at room temperature.

-

-

Washing: Wash the plate five times with washing buffer.

-

Substrate Development:

-

Add 100 µL of the substrate solution to each well.

-

Incubate in the dark at room temperature until color develops (typically 15-30 minutes).

-

-

Stopping the Reaction: Add 50 µL of stop solution to each well.

-

Reading: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Construct a standard curve by plotting the absorbance versus the logarithm of the atrazine concentration. The concentration of atrazine in the samples can then be determined by interpolation from this curve.

Visualizations

Caption: Workflow for the synthesis of this compound (MPAD).

Caption: Workflow for the conjugation of MPAD to BSA.

Caption: Workflow for polyclonal antibody production in rabbits.

Caption: Workflow for an indirect competitive ELISA for atrazine detection.

References

- 1. mdpi.com [mdpi.com]

- 2. Development of ELISA technique for the analysis of atrazine residues in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of an ELISA for the analysis of atrazine metabolites deethylatrazine and deisopropylatrazine [agris.fao.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Polyclonal Antibody Production Services | BioGenes GmbH [biogenes.de]

Developing an ELISA for atrazine using Atrazine-3-mercaptopropanoic acid

Application Notes: Development of a Competitive ELISA for Atrazine (B1667683)

AN-ATZ-001

Introduction

Atrazine is a widely used triazine herbicide for controlling broadleaf and grassy weeds in crops like corn and sugarcane.[1] Due to its persistence and potential for groundwater contamination, regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have set maximum contaminant levels (MCL) for atrazine in drinking water, making sensitive detection methods crucial.[2][3] Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid, sensitive, and cost-effective method for screening atrazine residues in environmental samples.[2][4]

This application note details the development of a direct competitive ELISA for the quantitative detection of atrazine. The method is based on the competition between free atrazine in a sample and a stable atrazine-enzyme conjugate for a limited number of specific antibody binding sites.[2][5] The key to this assay is the synthesis of a suitable hapten, Atrazine-3-mercaptopropanoic acid, which is then conjugated to carrier proteins to produce the necessary immunogens and assay reagents.[6]

Principle of the Competitive ELISA

The assay is a direct competitive ELISA.[2][5] Specific antibodies against atrazine are immobilized onto the surface of microtiter wells. When a sample containing atrazine is added to the well along with an atrazine-enzyme conjugate (e.g., Atrazine-HRP), the free atrazine from the sample and the atrazine-enzyme conjugate compete for the fixed number of antibody binding sites.[2][4][5] After an incubation period, the wells are washed to remove any unbound molecules. A substrate solution is then added, which reacts with the enzyme in the bound conjugate to produce a colorimetric signal. The intensity of the color is inversely proportional to the concentration of atrazine in the sample; a darker color indicates a lower concentration of atrazine, and a lighter color indicates a higher concentration.[1][2][4][5]

Caption: Principle of Direct Competitive ELISA for Atrazine Detection.

Experimental Protocols

Synthesis of this compound Hapten

The synthesis involves replacing the chlorine atom on the atrazine ring with a linker arm containing a terminal carboxyl group, which is essential for protein conjugation.[6]

-

Materials: Atrazine, 3-mercaptopropanoic acid, potassium hydroxide (B78521) (KOH), absolute ethanol.

-

Procedure:

-

Dissolve 3-mercaptopropanoic acid (5.4 mmol) and KOH (10.8 mmol) in 10 mL of absolute ethanol.[7]

-

Add atrazine to the solution.

-

Reflux the reaction mixture for 12 hours, monitoring the disappearance of atrazine by HPLC.[7]

-

After the reaction is complete, filter the mixture through Whatman No. 2 paper.[7]

-

Wash the collected solid with cold absolute ethanol, followed by cold distilled water.[7]

-

Dry the resulting white solid, this compound (A-MPA), and confirm its structure via mass spectrometry.

-

Conjugation of Hapten to Carrier Proteins

To elicit an immune response and create a coating antigen, the small hapten molecule must be conjugated to a larger carrier protein.[8][9] Keyhole Limpet Hemocyanin (KLH) is typically used for immunization (to produce antibodies), and Bovine Serum Albumin (BSA) is used for the coating antigen in the ELISA plate.[7]

-

Materials: A-MPA hapten, N-hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC), Dimethylformamide (DMF), Carrier Protein (BSA or KLH), Borate (B1201080) Buffer (pH 9.0).

-

Procedure (Active Ester Method):

-

Hapten Activation: Dissolve the A-MPA hapten (50 µmol), DCC (125 µmol), and NHS (125 µmol) in 1 mL of DMF.[10] Stir the reaction overnight at 4°C. This creates an NHS-ester of the hapten, which is reactive towards amine groups on the protein.[11]

-

Protein Preparation: Dissolve the carrier protein (e.g., 200 mg BSA) in an appropriate buffer (e.g., 10 mL of borate buffer, pH 9.0).[7][10]

-

Conjugation: Slowly add the activated hapten solution dropwise to the stirring protein solution.[8][11] Allow the reaction to proceed for 4 hours at room temperature with continuous stirring.[8]

-

Purification: Remove unreacted small molecules by dialyzing the conjugate solution extensively against PBS (pH 7.4) for 2-3 days with multiple buffer changes.[8]

-

Characterization: Confirm the conjugation ratio (hapten molecules per protein) using methods like MALDI-TOF mass spectrometry or UV-Vis spectrophotometry.[9][12] A hapten density of around 15 has been shown to produce a high antibody titer.[9]

-

Caption: Overall workflow for atrazine ELISA development.

Direct Competitive ELISA Protocol

-

Materials & Buffers:

-

Procedure:

-

Coating: Dilute the A-MPA-BSA coating antigen to an optimal concentration (e.g., 1-2 µg/mL) in Coating Buffer. Add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.[7]

-

Washing: Wash the plate three times with 250 µL/well of Wash Buffer.[4] Pat the plate dry on absorbent paper.

-

Blocking: Add 200 µL/well of Blocking Buffer to block non-specific binding sites. Incubate for 1-2 hours at 37°C.

-

Washing: Repeat the washing step as in step 2.

-

Competitive Reaction:

-

Add 25 µL of atrazine standards or unknown samples to each well.[2][4]

-

Add 25 µL of Assay Buffer.[4]

-

Add 50 µL of the primary anti-atrazine antibody (previously diluted to its optimal working concentration in Assay Buffer).

-

Alternatively, for a conjugate competition format, add 50 µL of sample/standard and 50 µL of atrazine-enzyme conjugate.[1][4]

-

Mix gently by rotating the plate for 30 seconds.[4] Incubate for 30-60 minutes at room temperature.[4]

-

-

Washing: Repeat the washing step as in step 2.

-

Substrate Incubation: Add 100 µL of TMB Substrate solution to each well. Incubate for 15-20 minutes at room temperature in the dark.[4]

-

Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[4]

-

Reading: Read the absorbance at 450 nm using a microplate reader within 10 minutes.[2]

-

Data Presentation and Analysis

The results are calculated by plotting a standard curve. The absorbance values are typically converted to a percentage of the maximum signal (B/B₀), where B is the absorbance of a standard or sample and B₀ is the absorbance of the zero-atrazine standard.

%B/B₀ = (Absorbance of Standard or Sample / Absorbance of Zero Standard) x 100

A sigmoidal dose-response curve is generated by plotting %B/B₀ against the logarithm of the atrazine concentration. The concentration of unknown samples is determined by interpolating their %B/B₀ values from this curve.[3]

Table 1: Typical Atrazine ELISA Performance Data

This table summarizes typical performance characteristics for an atrazine immunoassay. The IC₅₀ value represents the concentration of atrazine that causes 50% inhibition of signal.

| Parameter | Typical Value | Reference |

| IC₅₀ (50% B/B₀) | ~0.5 - 0.7 ng/mL | [2][4] |

| Limit of Detection (LOD) | ~0.04 ng/mL | [2][4] |

| Linear Range | 0.05 - 5.0 ng/mL | [2] |

| Reproducibility (CV%) | < 10% (Standards), < 15% (Samples) | [2][4] |

Table 2: Example Standard Curve Data

This table provides example data that would be used to generate the calibration curve for the assay.

| Atrazine Conc. (ng/mL) | Avg. Absorbance (450 nm) | B/B₀ (%) |

| 0 (B₀) | 1.550 | 100.0% |

| 0.05 | 1.380 | 89.0% |

| 0.1 | 1.215 | 78.4% |

| 0.5 | 0.760 | 49.0% |

| 1.0 | 0.510 | 32.9% |

| 5.0 | 0.150 | 9.7% |

Table 3: Cross-Reactivity Profile

Specificity is a critical parameter. The assay should be tested against structurally related triazine compounds to determine its selectivity for atrazine.[13] Cross-reactivity is calculated as: (IC₅₀ of Atrazine / IC₅₀ of Compound) x 100% .